molecular formula C15H16BrClN2S B3558584 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine

1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine

Cat. No.: B3558584
M. Wt: 371.7 g/mol
InChI Key: CZIUYNIDOFDQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine is a compound that features a piperazine ring substituted with a bromothiophene and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to couple the bromothiophene with the piperazine ring. The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

    Nucleophilic Substitution: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: De-brominated derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2S/c16-12-9-13(20-11-12)10-18-5-7-19(8-6-18)15-4-2-1-3-14(15)17/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIUYNIDOFDQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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